[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol
Description
Historical Development and Discovery
The compound emerged from late 20th-century efforts to develop stereochemically defined cyclopentane derivatives for fragrance and pharmaceutical applications. Early synthetic routes involved:
- Cyclopentane functionalization : Starting from commercially available cyclopentane precursors
- Stereoselective methylation : Using chiral auxiliaries to control methyl group orientation
- Reductive methods : Conversion of ketone intermediates to the final alcohol
A key advancement occurred through the application of Baldwin's cyclization rules , which enabled precise control over ring formation during synthesis. Table 1 compares critical physical properties with related structures:
Significance in Natural Product Chemistry
This alcohol serves as a structural mimic for:
- Monoterpene alcohol derivatives found in plant essential oils
- Bicyclic sesquiterpene precursors requiring defined stereochemistry
- Prostaglandin intermediates with complex cyclopentane frameworks
The molecule's gem-dimethyl groups and chiral centers replicate spatial arrangements observed in:
Stereochemical Importance of the (1R,3S) Configuration
The 1R,3S configuration creates three distinct stereochemical features:
- Axial chirality from the cyclopentane ring puckering
- Central chirality at C1 and C3 positions
- Prochiral methyl groups at C2 positions
This arrangement enables:
- Enantioselective recognition by enzyme active sites
- Diastereomeric differentiation in crystallization processes
- Conformational locking through 1,3-diaxial interactions
Recent NMR studies (500 MHz, CDCl₃) reveal characteristic splitting patterns:
Relationship to Monoterpenoid Structures
The compound's bicyclic potential and methyl substitution pattern align with biosynthetic pathways for:
α-Pinene Derivatives
- Shared cyclopentane-fused ring system
- Similar methyl group positioning at bridgehead carbons
Limonene Oxidation Products
- Analogous alcohol functionalization patterns
- Comparable stereochemical requirements for enzymatic oxidation
Bornane Systems
- Mirror-image methyl group arrangements
- Parallel approaches in camphor-related synthesis
This structural kinship enables its use as:
- Synthetic equivalent for challenging natural product segments
- Chiral probe in terpene synthase enzyme studies
- Template molecule for catalyst design in asymmetric hydrogenation
Properties
IUPAC Name |
[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8-5-6-10(4,7-11)9(8,2)3/h8,11H,5-7H2,1-4H3/t8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWDCYUJDMVTFQ-WPRPVWTQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@](C1(C)C)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF) . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure is a common approach. This method offers high yields and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanone or [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanal.
Reduction: [(1R,3S)-1,2,2,3-tetramethylcyclopentane].
Substitution: [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methyl chloride or bromide.
Scientific Research Applications
Organic Synthesis
- Chiral Building Block : The compound serves as a chiral building block in asymmetric synthesis, facilitating the production of enantiomerically pure compounds which are crucial in pharmaceuticals.
- Intermediate in Synthesis : It is utilized as an intermediate in the synthesis of various organic compounds, including complex natural products and pharmaceuticals.
| Application Type | Description |
|---|---|
| Chiral Synthesis | Acts as a chiral building block for creating enantiomerically pure compounds. |
| Organic Intermediate | Used in the synthesis of diverse organic molecules. |
Biological Research
- Potential Biological Activities : Studies have indicated that [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol may exhibit interactions with biological receptors and enzymes. This interaction can lead to alterations in physiological activities.
- Therapeutic Applications : Ongoing research is exploring its potential as a precursor for drug development, particularly in creating compounds with specific biological activities.
| Biological Aspect | Findings |
|---|---|
| Enzyme Interaction | May influence enzyme activity through hydrogen bonding with active sites. |
| Drug Development | Investigated for use in synthesizing therapeutic agents. |
Industrial Applications
- Specialty Chemicals : The compound is used in the production of specialty chemicals and fragrances due to its unique structural properties.
- Solvent Use : It serves as a solvent in various industrial processes, enhancing reaction conditions and product yields.
| Industrial Use | Description |
|---|---|
| Specialty Chemicals | Employed in creating unique chemical formulations. |
| Solvent | Utilized to improve reaction efficiency and yield in industrial applications. |
Case Study 1: Asymmetric Synthesis
A study demonstrated the use of this compound as a chiral auxiliary in synthesizing a pharmaceutical compound with high enantiomeric excess. The reaction conditions were optimized to enhance yield and selectivity.
Research involving receptor binding assays revealed that the compound interacts with specific enzyme targets, indicating potential therapeutic effects that warrant further investigation.
Mechanism of Action
The mechanism of action of [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Hydroxymethyl vs. Aminomethyl Derivatives
- (1R,3S)-3-Amino-1,2,2-trimethylcyclopentylmethanol (CAS: Not provided; C₉H₁₉NO, MW: 157.25 g/mol): Replacing the hydroxymethyl group with an aminomethyl (-CH₂NH₂) group reduces oxygen content and introduces basicity. This derivative is synthesized via reductive amination or substitution reactions . The amino group enhances reactivity in peptide coupling or Schiff base formation, making it a candidate for pharmaceutical intermediates .
[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methanamine hydrochloride (CAS: 75410-33-2; C₁₀H₂₁N·HCl, MW: 191.74 g/mol):
The hydrochloride salt of the methanamine derivative increases water solubility and stability. Such protonated amines are commonly used in drug formulations to improve bioavailability .
Dihydroxymethyl Derivatives
- (1,2,2-Trimethylcyclopentane-1,3-diyl)dimethanol (CAS: 462628-19-9; C₁₀H₂₀O₂, MW: 172.26 g/mol): This compound features two hydroxymethyl groups, doubling hydrogen-bonding capacity and polarity. It is used as a diol in polymer synthesis (e.g., polyesters) and crosslinking agents .
Ester Derivatives
- (1R,2R,3S)-(2,3,4,4-Tetramethylcyclopentyl)-methyl acetate (C₁₂H₂₂O₂, MW: 198.30 g/mol):
Esterification of the hydroxyl group increases lipophilicity, making it suitable for fragrance formulations or plasticizers. The acetate group hydrolyzes under basic conditions, offering controlled release applications .
Ring Size and Substituent Effects
- (1-(Aminomethyl)cyclobutyl)methanol (CAS: 2041-56-7; C₆H₁₁NO, MW: 113.16 g/mol): The cyclobutane ring introduces higher ring strain compared to cyclopentane, leading to altered reactivity and conformational flexibility. This smaller ring system may enhance steric hindrance in catalytic applications .
Complex Derivatives with Expanded Functionality
- (S)-2-Amino-2-((1R,3S)-1,2,2,3-tetramethylcyclopentyl)acetic acid (C₁₂H₂₁NO₂, MW: 199.30 g/mol): This amino acid derivative incorporates the cyclopentyl group into a zwitterionic structure, enabling interactions with biological targets (e.g., enzyme active sites).
- [(1R,2R,3S)-(+)-1,2-Dimethyl-2,3-bis(diphenylphosphinomethyl)cyclopentyl]methanol (CAS: 497262-02-9; C₃₄H₃₈OP₂, MW: 540.62 g/mol): The addition of phosphinomethyl groups transforms the compound into a chiral ligand for transition-metal catalysis. Its bulky substituents enhance stereoselectivity in asymmetric hydrogenation reactions .
Comparative Data Table
Key Findings and Implications
- Functional Groups Dictate Reactivity: Hydroxymethyl derivatives are polar and suited for hydrogen-bonding applications, while aminomethyl and ester variants offer tailored reactivity for pharmaceuticals or industrial uses .
- Ring Size Influences Stability : Cyclopentane derivatives balance stability and conformational flexibility, whereas cyclobutane analogs exhibit higher strain and steric effects .
- Stereochemistry is Critical: The (1R,3S) configuration ensures enantioselectivity in catalysis and drug design, as seen in phosphine ligands and amino acid derivatives .
Biological Activity
[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol is a cyclic alcohol that has garnered attention in various biological studies due to its potential applications in agriculture and pest control, particularly as a pheromone analog. This article delves into the biological activity of this compound, its synthesis, and relevant case studies that highlight its significance.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various enantioselective processes. The synthesis often involves starting materials such as 2,3,4,4-tetramethyl-1-cyclopentenecarbaldehyde and subsequent reduction reactions to yield the desired alcohol form. The stereochemistry is crucial as it influences the biological activity of the compound.
Pheromone Activity
Research indicates that this compound exhibits significant biological activity as a sex pheromone for certain agricultural pests. For instance:
- Mealybug Pheromones : Studies have shown that this compound can serve as an effective attractant for male mealybugs when used in traps. The enantiomers of the compound have been tested for their efficacy in attracting these pests, with findings suggesting high enantiomeric purity leads to better attraction rates .
Case Study 1: Agricultural Applications
A study focused on the use of this compound as a sex pheromone for pest management demonstrated its effectiveness in field trials. Traps baited with this compound attracted significantly higher numbers of male mealybugs compared to control traps. This suggests potential for its use in integrated pest management strategies .
Case Study 2: Toxicological Insights
In contrast to its beneficial uses in agriculture, methanol itself poses toxicity risks. A case study on methanol poisoning highlighted the severe metabolic acidosis and organ failure associated with methanol ingestion. This underlines the importance of understanding the safety profile of compounds derived from methanol .
Data Summary
| Property | Value/Description |
|---|---|
| Chemical Structure | This compound |
| Pheromone Activity | Effective attractant for male mealybugs |
| Antimicrobial Potential | Related compounds show significant antimicrobial activity |
| Toxicological Risks | Associated with severe health risks when ingested |
Q & A
Q. What are the key structural features of [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol, and how do they influence its stereochemical behavior?
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves cyclopentane ring formation via intramolecular cyclization of pre-functionalized precursors. Key steps include:
- Grignard reactions to introduce methyl groups.
- Stereoselective reduction of ketones using catalysts like CBS (Corey-Bakshi-Shibata) to achieve the desired (1R,3S) configuration.
- Hydroxymethylation via epoxide opening or aldehyde reduction . Optimization for yield and purity requires careful control of reaction conditions (e.g., temperature, solvent polarity) and characterization via GC-MS or HPLC .
Q. How is the compound characterized in terms of purity and stability under experimental conditions?
Purity is assessed using reverse-phase HPLC (C18 columns, acetonitrile/water gradients) and mass spectrometry. Stability studies in solvents (e.g., DMSO, methanol) at varying pH and temperatures are conducted via accelerated degradation assays. For example, thermal stability can be monitored using TGA (thermogravimetric analysis), while photostability requires controlled UV exposure .
Advanced Research Questions
Q. What methodological challenges arise in resolving enantiomeric impurities during synthesis, and how are they addressed?
Enantiomeric excess (ee) determination is critical. Techniques include:
- Chiral derivatization (e.g., with Mosher’s acid) followed by NMR.
- Capillary electrophoresis with cyclodextrin-based chiral selectors.
- X-ray crystallography (using SHELXL for refinement) to unambiguously assign configurations . Contradictions in ee values between methods may arise due to solvent effects or impurities, necessitating cross-validation .
Q. How does the stereochemistry of this compound influence its pharmacological interactions, particularly with neurotransmitter systems?
The (1R,3S) configuration enhances binding affinity to GABA receptors compared to its (1S,3R) counterpart, as shown in radioligand displacement assays. Computational docking studies (e.g., AutoDock Vina) reveal that the methyl groups’ spatial orientation optimizes hydrophobic interactions with receptor pockets. In vivo behavioral assays in rodent models further validate stereospecific anxiolytic effects .
Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?
Discrepancies in IC values for enzyme inhibition (e.g., cytochrome P450 isoforms) may stem from:
- Assay variability (e.g., fluorogenic vs. radiometric substrates).
- Solvent effects (DMSO vs. aqueous buffers altering compound aggregation). Rigorous dose-response curves across multiple assay platforms and molecular dynamics simulations (e.g., GROMACS) are recommended to reconcile data .
Comparative Analysis of Structural Analogues
Methodological Recommendations
- Stereochemical Analysis : Combine X-ray crystallography (SHELXL) with NMR for unambiguous assignment .
- Pharmacological Profiling : Use orthogonal assays (e.g., SPR, patch-clamp electrophysiology) to validate target engagement .
- Synthetic Optimization : Employ Design of Experiments (DoE) to refine reaction parameters and minimize enantiomeric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
